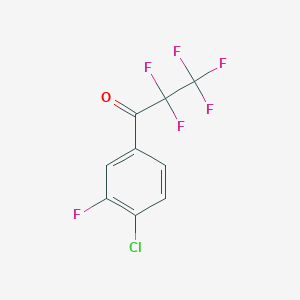
4'-Chloro-2,2,3,3,3,3'-hexafluoropropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone is an organic compound characterized by the presence of a chloro group and multiple fluorine atoms attached to a propiophenone backbone
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the Friedel-Crafts acylation of benzene derivatives with hexafluoropropiophenone, followed by chlorination under controlled conditions . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it feasible for large-scale production.
化学反应分析
Types of Reactions: 4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of chloro-substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism by which 4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone exerts its effects involves interactions with various molecular targets. The presence of the chloro and fluorine groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects in biological systems .
相似化合物的比较
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: Shares a similar fluorinated structure but differs in its functional groups and overall reactivity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chloro-substituted compound with distinct heterocyclic properties.
Uniqueness: 4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone is unique due to its combination of a chloro group and multiple fluorine atoms, which impart specific electronic and steric effects. These properties make it particularly valuable in applications requiring high chemical stability and reactivity.
属性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-5-2-1-4(3-6(5)11)7(17)8(12,13)9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDOCNTXMAMBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(C(F)(F)F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
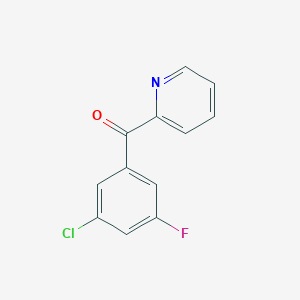
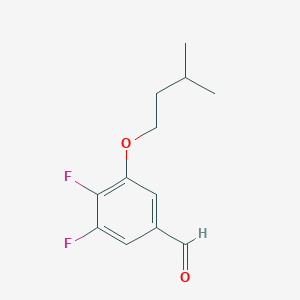
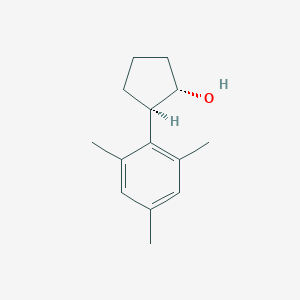
![2-[(Di-n-butylamino)methyl]thiophenol](/img/structure/B7994943.png)
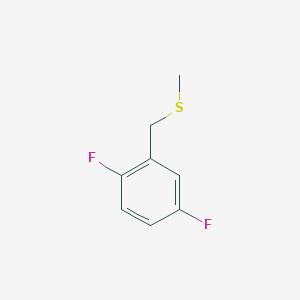
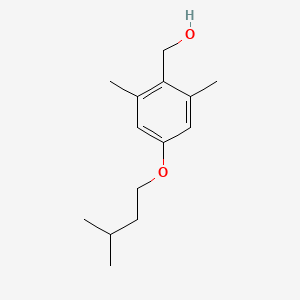
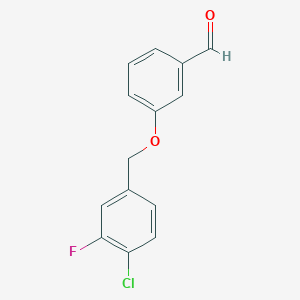

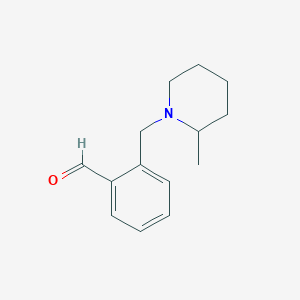
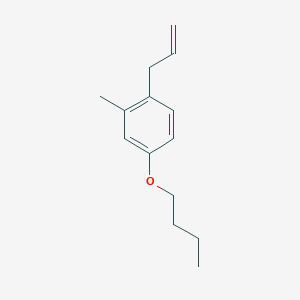
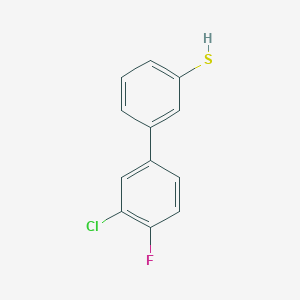
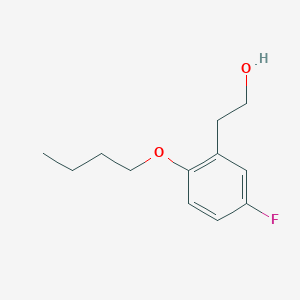
![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7995005.png)

